SA-VA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

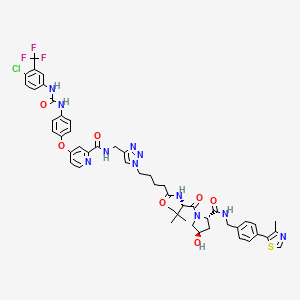

Molekularformel |

C50H53ClF3N11O7S |

|---|---|

Molekulargewicht |

1044.5 g/mol |

IUPAC-Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C50H53ClF3N11O7S/c1-29-43(73-28-58-29)31-10-8-30(9-11-31)24-56-46(69)41-22-35(66)27-65(41)47(70)44(49(2,3)4)61-42(67)7-5-6-20-64-26-34(62-63-64)25-57-45(68)40-23-37(18-19-55-40)72-36-15-12-32(13-16-36)59-48(71)60-33-14-17-39(51)38(21-33)50(52,53)54/h8-19,21,23,26,28,35,41,44,66H,5-7,20,22,24-25,27H2,1-4H3,(H,56,69)(H,57,68)(H,61,67)(H2,59,60,71)/t35-,41+,44-/m1/s1 |

InChI-Schlüssel |

DMNKTEYWEMHVNB-REMRPFBRSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN4C=C(N=N4)CNC(=O)C5=NC=CC(=C5)OC6=CC=C(C=C6)NC(=O)NC7=CC(=C(C=C7)Cl)C(F)(F)F)O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN4C=C(N=N4)CNC(=O)C5=NC=CC(=C5)OC6=CC=C(C=C6)NC(=O)NC7=CC(=C(C=C7)Cl)C(F)(F)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synergistic Effects of Salicylic Acid and Vanillic Acid: A Technical Guide for Researchers

November 2025

Abstract

Salicylic acid and vanillic acid, two well-characterized phenolic compounds, have individually demonstrated a wide array of therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. While extensive research has been conducted on these molecules in isolation, the exploration of their potential synergistic effects when used in combination is an emerging area of interest. This technical guide provides a comprehensive overview of the known biological activities of salicylic acid and vanillic acid, presents a hypothesis for their synergistic interactions based on their mechanisms of action, and offers detailed experimental protocols for researchers to investigate these potential synergies. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel combination therapies.

Introduction

Phenolic compounds are a major focus of drug discovery and development due to their diverse biological activities and favorable safety profiles. Salicylic acid, a beta-hydroxy acid, is a well-known anti-inflammatory agent and the primary metabolite of aspirin. Vanillic acid, a benzoic acid derivative and an oxidized form of vanillin, is recognized for its antioxidant and anti-inflammatory properties. The multifaceted mechanisms of action of these compounds suggest that their combined use could lead to synergistic effects, potentially enhancing therapeutic efficacy while reducing effective doses and minimizing side effects.

This guide summarizes the current understanding of the individual bioactivities of salicylic acid and vanillic acid, explores the mechanistic basis for their potential synergy, and provides the necessary experimental frameworks to validate these hypotheses.

Individual Biological Activities and Mechanisms of Action

Salicylic Acid

Salicylic acid exerts its biological effects through various mechanisms:

-

Anti-inflammatory Activity: Salicylic acid is known to inhibit the cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[1] It also suppresses the transcription of pro-inflammatory genes through the inhibition of the NF-κB signaling pathway.[2]

-

Anticancer Activity: It has been shown to suppress the epigenetic regulators p300 and CREB-binding protein (CBP), which control genes involved in cell growth and inflammation.[3][4][5] Salicylic acid can also induce apoptosis and endoplasmic reticulum stress in cancer cells.

-

Antimicrobial Activity: Salicylic acid possesses bacteriostatic properties and can disrupt bacterial cell membranes.

-

Antioxidant Activity: It is a known inhibitor of oxidative stress and is capable of binding iron, which plays a role in lipid peroxidation.

Vanillic Acid

Vanillic acid's therapeutic potential is attributed to the following activities:

-

Anti-inflammatory Activity: Vanillic acid inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the activation of the NF-κB pathway. It has also been shown to downregulate the release of elastase-2 from neutrophils.

-

Anticancer Activity: It can induce apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS), arrest the cell cycle, and inhibit proteins involved in metastasis.

-

Antimicrobial Activity: Vanillic acid has demonstrated efficacy against biofilm-forming bacteria, such as Staphylococcus epidermidis.

-

Antioxidant Activity: It acts as a scavenger of free radicals and can protect against oxidative damage to proteins and lipids.

Hypothesized Synergistic Effects and Mechanisms

While direct experimental evidence for the synergistic effects of salicylic acid and vanillic acid is limited, their overlapping and complementary mechanisms of action provide a strong basis for hypothesizing synergy.

-

Anti-inflammatory Synergy: Both compounds inhibit the NF-κB pathway, a central regulator of inflammation. By targeting this pathway at potentially different points, their combined effect could be greater than the sum of their individual effects.

-

Anticancer Synergy: Salicylic acid's ability to induce ER stress and inhibit epigenetic regulators could sensitize cancer cells to the pro-apoptotic and cell cycle-arresting effects of vanillic acid.

-

Antimicrobial Synergy: The membrane-disrupting properties of salicylic acid could enhance the penetration of vanillic acid into bacterial cells, leading to a more potent antimicrobial effect.

-

Antioxidant Synergy: Their distinct antioxidant mechanisms—salicylic acid's metal-chelating properties and vanillic acid's radical scavenging abilities—could provide a more comprehensive defense against oxidative stress.

Evidence of Synergistic Potential from Related Studies

While studies on the direct combination of salicylic acid and vanillic acid are scarce, research on combinations of salicylic acid with other agents provides evidence of its synergistic potential.

Antimicrobial Synergy of Salicylic Acid with Ciprofloxacin

A study investigating the combination of salicylic acid and the antibiotic ciprofloxacin demonstrated synergistic and partially synergistic effects against several bacterial strains. The Fractional Inhibitory Concentration Index (FICI) was used to quantify the interaction, with synergy defined as an FICI of ≤ 0.5.

| Bacterium | Salicylic Acid MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | FICI | Interaction |

| Pseudomonas aeruginosa | >1024 | 0.5 | 0.48 | Synergy |

| Serratia marcescens | >1024 | 0.25 | 0.49 | Synergy |

| Klebsiella pneumoniae | >1024 | 0.125 | 0.502 | Partial Synergy |

Data sourced from Hershan, A.A., 2024.

Anticancer Synergy of Salicylate Combinations

A pilot study on patients with advanced solid tumors showed that an intravenous combination of salicylate derivatives (diflunisal, para-aminosalicylic acid, and aspirin) exhibited synergistic anti-tumor activity.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the synergistic effects of salicylic acid and vanillic acid.

Assessment of Synergistic Antimicrobial Activity: Checkerboard Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index of a combination of two antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial culture (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Salicylic acid and vanillic acid stock solutions

-

Spectrophotometer

Procedure:

-

Prepare serial twofold dilutions of salicylic acid along the x-axis of the 96-well plate and serial twofold dilutions of vanillic acid along the y-axis.

-

Each well will contain a unique combination of concentrations of the two compounds.

-

Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Incubate the plates at 37°C for 16-24 hours.

-

Determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculate the FIC index using the following formulas:

-

FIC of Salicylic Acid = MIC of Salicylic Acid in combination / MIC of Salicylic Acid alone

-

FIC of Vanillic Acid = MIC of Vanillic Acid in combination / MIC of Vanillic Acid alone

-

FIC Index = FIC of Salicylic Acid + FIC of Vanillic Acid

-

-

Interpret the results:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4: Additive or indifference

-

FIC Index > 4: Antagonism

-

Assessment of Synergistic Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., A549, SW480)

-

96-well plates

-

Culture medium

-

Salicylic acid and vanillic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of salicylic acid, vanillic acid, and their combinations for a specified period (e.g., 24, 48 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

Analyze the data using software like CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.

Assessment of Synergistic Antioxidant Activity: DPPH Assay

This assay measures the radical scavenging activity of the compounds.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Salicylic acid, vanillic acid, and their combinations

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of the individual compounds and their combinations.

-

Mix 0.3 mL of each sample solution with 2.7 mL of DPPH solution.

-

Incubate the mixture in the dark at room temperature for 1 hour.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

Analyze the results for a greater-than-additive effect in the combination groups.

Assessment of Synergistic Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Culture medium

-

Lipopolysaccharide (LPS)

-

Salicylic acid, vanillic acid, and their combinations

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% H3PO4)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate.

-

Pre-treat the cells with various concentrations of the individual compounds and their combinations for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50-100 µL of the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540-550 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Determine the percentage of NO inhibition and analyze for synergistic effects.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Workflow for the Checkerboard Assay to assess antimicrobial synergy.

Caption: Hypothesized synergistic anti-inflammatory mechanism via NF-κB pathway.

Caption: Potential combined anticancer mechanisms of salicylic and vanillic acids.

Conclusion and Future Directions

Salicylic acid and vanillic acid both possess significant therapeutic potential as individual agents. Their complementary mechanisms of action, particularly in the context of inflammation and cancer, strongly suggest that their combination could result in synergistic effects. This guide has outlined the rationale for this hypothesis and provided the necessary experimental protocols for its investigation.

Future research should focus on conducting in vitro and in vivo studies to quantify the synergistic interactions of salicylic acid and vanillic acid. Elucidating the precise molecular mechanisms underlying any observed synergy will be crucial for the potential development of novel, effective, and safer combination therapies for a range of diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]

- 3. Ancient anti-inflammatory drug salicylic acid has cancer-fighting properties - ecancer [ecancer.org]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. Synergistic Action of Vanillic Acid-Coated Titanium Oxide Nanoparticles: Targeting Biofilm Formation Receptors of Dental Pathogens and Modulating Apoptosis Genes for Enhanced Oral Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Salicylic Acid and Jasmonic Acid

An in-depth technical guide on the mechanisms of action of salicylic acid (SA) and jasmonic acid (JA) in plants, designed for researchers, scientists, and drug development professionals. This guide details the core signaling pathways, presents quantitative data, and provides an overview of key experimental protocols.

Salicylic acid (SA) and jasmonic acid (JA) are critical phytohormones that play central roles in regulating plant growth, development, and, most notably, responses to environmental stress. SA is primarily associated with inducing resistance against biotrophic and semi-biotrophic pathogens, as well as the establishment of systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity. Conversely, JA and its derivatives, collectively known as jasmonates, are key in orchestrating defenses against necrotrophic pathogens and herbivorous insects. The signaling pathways of SA and JA are complex and are known to interact, often antagonistically, to fine-tune the plant's defense response.

The Salicylic Acid (SA) Signaling Pathway

The SA signaling pathway is pivotal for activating defenses against biotrophic pathogens. A key regulator in this pathway is NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).

Upon pathogen challenge, SA levels increase in the plant. In the cytoplasm, NPR1 exists as an oligomer, held together by disulfide bonds. The accumulation of SA leads to a change in the cellular redox state, which results in the reduction of these disulfide bonds and the release of NPR1 monomers. These monomers then translocate to the nucleus.

In the nucleus, NPR1 interacts with TGA transcription factors. This interaction is crucial for the activation of a large set of defense-related genes, including the Pathogenesis-Related (PR) genes, which encode proteins with antimicrobial activities. This transcriptional reprogramming is a hallmark of SA-mediated defense and SAR.

The Converging Paths of Salicylic and Vanillic Acids: A Technical Guide to Their Impact on Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid, a beta-hydroxy acid renowned for its therapeutic properties, and vanillic acid, a phenolic compound with emerging biomedical significance, are at the forefront of research into cellular signaling and metabolic regulation. While structurally distinct, both molecules exert profound effects on a range of biochemical pathways crucial for health and disease. This technical guide provides an in-depth exploration of the core signaling cascades and metabolic processes modulated by salicylic and vanillic acids, supported by quantitative data, detailed experimental methodologies, and visual pathway representations to empower researchers in their scientific endeavors.

Data Presentation: Quantitative Effects on Key Biomolecules

The following tables summarize the quantitative impact of salicylic acid and vanillic acid on various enzymes and gene expression, providing a comparative overview of their potency and dose-dependent effects.

Salicylic Acid: Effects on Enzymatic Activity and Gene Expression

| Target Enzyme/Gene | Organism/Cell Line | Concentration/Dose | Effect | Reference |

| Enzyme Activity | ||||

| Cyclooxygenase-2 (COX-2) | Human A549 cells | IC50: 5 µg/mL | Inhibition of prostaglandin E2 release | [1] |

| Catalase (CAT) | Ginger (Zingiber officinale) | 10⁻⁵ M | 20.1% increase in activity | [2] |

| Superoxide Dismutase (SOD) | Ginger (Zingiber officinale) | 10⁻⁵ M | 44.1% increase in activity | [2] |

| Peroxidase (POD) | Ginger (Zingiber officinale) | 10⁻⁵ M | 45.2% increase in activity | [2] |

| Catalase (CAT) | Maize (Zea mays) | 2.5 mM (3h post-treatment) | 172.57% increase in leaf activity | [3] |

| Catalase (CAT) | Maize (Zea mays) | 1.0 mM (12h post-treatment) | 389.53% increase in leaf activity | |

| Catalase (CAT) | Maize (Zea mays) | 2.5 mM (12h post-treatment) | 428.83% increase in leaf activity | |

| Gene Expression | ||||

| Pathogenesis-Related Protein 1 (PR1) | Arabidopsis thaliana | Mutant with high SA | Significant upregulation | |

| Pathogenesis-Related Protein 2 (PR2) | Arabidopsis thaliana | Mutant with high SA | Significant upregulation | |

| Pathogenesis-Related Protein 5 (PR5) | Arabidopsis thaliana | Mutant with high SA | Significant upregulation |

Vanillic Acid: Effects on Enzymatic Activity and Gene Expression

| Target Enzyme/Gene | Organism/Cell Line | Concentration/Dose | Effect | Reference |

| Enzyme Activity | ||||

| AMP-activated protein kinase (AMPK) | Mouse white adipose and liver tissue | - | Increased activity | |

| HMG-CoA Reductase | Nitric oxide deficient rats | 50 mg/kg b.w. | Decrease in activity | |

| Lipoprotein Lipase (LPL) | Nitric oxide deficient rats | 50 mg/kg b.w. | Increase in activity | |

| Lecithin-Cholesterol Acyltransferase (LCAT) | Nitric oxide deficient rats | 50 mg/kg b.w. | Increase in activity | |

| Gene Expression | ||||

| Genes involved in cell cycle and apoptosis | Human hepatocarcinoma cells | - | Down-regulation | |

| Peroxisome proliferator-activated receptor γ (PPARγ) | Mouse white adipose and liver tissue | - | Reduced expression | |

| CCAAT/enhancer-binding protein α (C/EBPα) | Mouse white adipose and liver tissue | - | Reduced expression |

Core Biochemical Pathways and Signaling Networks

Salicylic Acid Signaling in Plant Defense

Salicylic acid is a cornerstone of plant immunity, orchestrating a complex signaling network to defend against pathogens. A primary pathway involves the activation of Pathogenesis-Related (PR) genes, which encode proteins with antimicrobial properties.

References

- 1. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactive Effect of Salicylic Acid on Some Physiological Features and Antioxidant Enzymes Activity in Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Unveiling the Molecular Crosstalk: A Technical Guide to the Interaction of Salicylic Acid and Vanillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the discovered interaction between salicylic acid (SA) and vanillin. While the initial topic of interest was the interaction with vanillic acid, the preponderance of current scientific literature focuses on the significant interplay between salicylic acid and its aldehyde counterpart, vanillin. Vanillic acid is the oxidized form of vanillin, and while their interactions with SA may share similarities, this document will focus on the experimentally elucidated pathways involving vanillin.

Salicylic acid is a key phytohormone involved in plant defense signaling.[1][2] Its interaction with other plant-derived compounds can lead to a variety of synergistic or antagonistic effects, which are of great interest in fields ranging from agriculture to pharmacology. This guide will detail the core mechanisms of the SA-vanillin interaction, present quantitative data from key studies, provide detailed experimental protocols for replication, and visualize the involved signaling pathways.

Core Interaction Mechanism: SA-Induced Vanillin Synthesis

The primary discovered interaction between salicylic acid and vanillin is the SA-induced synthesis of vanillin in plant cells, particularly demonstrated in Capsicum chinense cell cultures.[1][2] This process is mediated by the phospholipid signaling pathway, leading to the activation of a key enzyme in the vanillin biosynthesis pathway.

Salicylic acid is perceived by the plant cell, likely through a yet-to-be-fully-identified plasma membrane receptor.[1] This perception triggers a signaling cascade involving phospholipases, specifically Phospholipase C (PLC) and Phospholipase D (PLD). These enzymes hydrolyze membrane phospholipids to generate second messengers. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), while PLD produces phosphatidic acid (PA).

These second messengers are believed to modulate intracellular calcium levels and activate protein kinases, which in turn leads to the upregulation of Phenylalanine Ammonia-Lyase (PAL) activity. PAL is a crucial enzyme in the phenylpropanoid pathway, which is responsible for the synthesis of a wide range of secondary metabolites, including vanillin. The increased PAL activity results in a higher rate of conversion of phenylalanine to cinnamic acid, a precursor for vanillin synthesis, ultimately leading to an accumulation of vanillin.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the interaction between salicylic acid and vanillin synthesis.

Table 1: Effect of Salicylic Acid on PAL Activity and Vanillin Content in Capsicum chinense Cell Cultures

| Treatment | PAL Activity (Relative to Control) | Vanillin Content (Relative to Control) |

| 200 µM Salicylic Acid | ~2.0-fold increase | ~3.0-fold increase |

Table 2: Effect of Signaling Pathway Inhibitors on Salicylic Acid-Induced PAL Activity and Vanillin Content

| Treatment | PAL Activity (% Reduction compared to SA alone) | Vanillin Content (% Reduction compared to SA alone) |

| 100 µM Neomycin (PLC inhibitor) + 200 µM SA | Significant reduction | Significant reduction |

| 10 µM U73122 (PLC inhibitor) + 200 µM SA | Significant reduction | Significant reduction |

| 0.5% 1-Butanol (PLD inhibitor) + 200 µM SA | ~58% reduction | ~84% reduction |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on salicylic acid and vanillin interaction.

Plant Cell Culture and Elicitation

-

Cell Line: Capsicum chinense suspension cells.

-

Culture Medium: Murashige and Skoog (MS) medium supplemented with 0.5 mM myo-inositol, 0.02 mM thiamine, 0.2 mM cysteine, 4 µM 2,4-dichlorophenoxyacetic acid, and 3% sucrose. The pH is adjusted to 5.6.

-

Culture Conditions: Cells are subcultured every 14 days.

-

Elicitation with Salicylic Acid: After a 14-day culture cycle, cells are transferred to a fresh MS medium. A stock solution of salicylic acid is added to the cell suspension to a final concentration of 200 µM. A control culture without salicylic acid is maintained under the same conditions.

-

Inhibitor Treatment: For experiments involving inhibitors, the respective inhibitor (e.g., 100 µM neomycin, 10 µM U73122, or 0.5% 1-butanol) is added to the cell suspension 15 minutes prior to the addition of salicylic acid.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

-

Protein Extraction: Freeze-dried cells are ground and homogenized in a buffer containing 100 mM potassium borate (pH 8.8), 2 mM EDTA, and 4% (w/v) polyvinylpyrrolidone. The homogenate is centrifuged, and the supernatant is used for the enzyme assay.

-

Enzyme Assay: The reaction mixture contains 0.5 mL of the enzyme extract, 1 mL of 50 mM Tris-HCl (pH 8.8), and 0.5 mL of 10 mM L-phenylalanine.

-

Incubation: The mixture is incubated at 37°C for 1 hour.

-

Reaction Termination: The reaction is stopped by adding 500 µL of 6 M HCl.

-

Quantification: The amount of cinnamic acid produced is determined by measuring the absorbance at 290 nm using a spectrophotometer. A calibration curve is generated using known concentrations of cinnamic acid. One unit of PAL activity is defined as the amount of enzyme required to produce 1 pmol of cinnamic acid per minute.

Vanillin Quantification

-

Extraction: Lyophilized cells are extracted with a suitable organic solvent (e.g., methanol or ethyl acetate).

-

Analysis: The extract is analyzed using High-Performance Liquid Chromatography (HPLC).

-

HPLC Conditions:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection: UV detector at a wavelength of 280 nm.

-

-

Quantification: The concentration of vanillin is determined by comparing the peak area to a standard curve prepared with known concentrations of vanillin.

Mandatory Visualizations

Signaling Pathway of SA-Induced Vanillin Synthesis

References

- 1. Salicylic acid induces vanillin synthesis through the phospholipid signaling pathway in <i>Capsicum chinense </i>cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salicylic acid induces vanillin synthesis through the phospholipid signaling pathway in Capsicum chinense cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Potential of Salicylic and Vanillic Acids: A Technical Review of Current Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

While direct research on the co-application of salicylic acid (SA) and vanillic acid (VA) is nascent, existing studies on the influence of salicylic acid on vanillin biosynthesis—a closely related compound to vanillic acid—provide a compelling foundation for exploring their potential synergistic interactions. This technical guide synthesizes the current understanding of how salicylic acid modulates the production of vanillin and other phenolic compounds, details the experimental methodologies employed, and visualizes the intricate signaling pathways involved. This information serves as a critical resource for researchers investigating the combined effects of these compounds in plant science and drug development.

Salicylic Acid as an Elicitor of Vanillin Biosynthesis

Salicylic acid, a key phytohormone, is well-documented for its role in inducing defense mechanisms and secondary metabolite production in plants.[1] Notably, research has demonstrated that exogenous application of salicylic acid can significantly enhance the synthesis of vanillin.

A pivotal study using Capsicum chinense cell suspension cultures revealed that salicylic acid treatment stimulates the activity of phenylalanine ammonia-lyase (PAL), a crucial enzyme in the phenylpropanoid pathway that leads to the production of various phenolic compounds, including vanillin.[2][3][4] This induction of PAL activity by salicylic acid directly correlates with an increase in vanillin accumulation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of salicylic acid on PAL activity and vanillin production in Capsicum chinense cell cultures.

Table 1: Effect of Salicylic Acid on Phenylalanine Ammonia-Lyase (PAL) Activity

| Treatment | PAL Activity (units/mg protein) | Fold Change vs. Control | Reference |

| Control | ~0.8 | - | |

| 200 µM Salicylic Acid | ~1.6 | 2.0 | |

| 100 µM Neomycin + 200 µM SA | ~1.0 | 1.25 | |

| 10 µM U73122 + 200 µM SA | ~0.5 | 0.625 | |

| 0.5% 1-Butanol + 200 µM SA | ~0.7 | 0.875 |

Table 2: Effect of Salicylic Acid on Vanillin Content

| Treatment | Vanillin Content (µg/g dry weight) | Fold Change vs. Control | Reference |

| Control | ~15 | - | |

| 200 µM Salicylic Acid | ~45 | 3.0 | |

| 100 µM Neomycin + 200 µM SA | ~20 | 1.33 | |

| 10 µM U73122 + 200 µM SA | ~18 | 1.2 | |

| 0.5% 1-Butanol + 200 µM SA | ~25 | 1.67 |

Experimental Protocols

To facilitate the replication and extension of these findings, detailed experimental methodologies are provided below.

Plant Material and Culture Conditions

-

Plant Material: Capsicum chinense cell suspension cultures.

-

Culture Medium: Murashige and Skoog (MS) medium supplemented with 0.5 mM myo-inositol, 0.02 mM thiamine, 0.2 mM cysteine, 4 µM 2,4-dichlorophenoxyacetic acid, and 3% sucrose, at a pH of 5.6.

-

Culture Cycle: Cells are typically cultured for a 14-day cycle before treatment.

Salicylic Acid Treatment

-

Preparation: A stock solution of salicylic acid is prepared. For example, a 200 µM solution is made for treating the cell cultures.

-

Application: After a 14-day culture cycle, 1 g of cells is transferred to 25 ml of fresh MS medium. Following a 15-minute adjustment period, the salicylic acid solution is added to the desired final concentration.

-

Incubation: The cells are incubated with salicylic acid for a specified duration, for instance, 30 minutes, before being harvested.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

-

Harvesting: Cells are harvested by vacuum filtration and immediately frozen in liquid nitrogen.

-

Extraction: The frozen cells are homogenized, and the protein is extracted using an appropriate buffer.

-

Assay: PAL activity is determined spectrophotometrically by measuring the conversion of L-phenylalanine to trans-cinnamic acid.

Vanillin Quantification

-

Harvesting and Lyophilization: After treatment, cells are filtered and lyophilized (freeze-dried).

-

Extraction: Vanillin is extracted from the lyophilized cells using a suitable solvent.

-

Quantification: The amount of vanillin is quantified using techniques such as High-Performance Liquid Chromatography (HPLC).

Signaling Pathways

The induction of vanillin synthesis by salicylic acid is mediated by complex signaling cascades within the plant cells. The phospholipid signaling pathway has been identified as a key player in this process.

Phospholipase C and D Involvement

Salicylic acid is thought to activate phospholipase C (PLC) and phospholipase D (PLD).

-

PLC Pathway: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can lead to an increase in intracellular calcium levels, which in turn can modulate the activity of enzymes like PAL.

-

PLD Pathway: PLD hydrolyzes phospholipids to produce phosphatidic acid (PA), another important second messenger that can influence protein kinase activities and subsequently regulate PAL activity.

The use of inhibitors for these pathways, such as neomycin and U73122 for the PLC pathway and 1-butanol for the PLD pathway, has been shown to diminish the SA-induced increase in PAL activity and vanillin production, confirming the involvement of these signaling cascades.

Caption: SA-induced vanillin synthesis pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of salicylic acid on plant cell cultures.

Caption: Experimental workflow for SA treatment.

Individual Roles of Salicylic Acid and Vanillic Acid

While co-application studies are lacking, understanding the individual roles of salicylic acid and vanillic acid provides a basis for postulating their combined effects.

-

Salicylic Acid (SA): As a phytohormone, SA is a critical regulator of plant growth, development, and defense. It plays a central role in systemic acquired resistance (SAR), providing broad-spectrum and long-lasting protection against a variety of pathogens. SA is also involved in responses to abiotic stresses such as drought, salinity, and extreme temperatures.

-

Vanillic Acid (VA): Vanillic acid is a phenolic compound found in a variety of plants. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. In plants, it is a key intermediate in the biosynthesis of other secondary metabolites.

Future Research Directions and Conclusion

The current body of research strongly indicates that salicylic acid is a potent elicitor of vanillin biosynthesis, acting through well-defined signaling pathways. This provides a strong rationale for investigating the direct co-application of salicylic acid and vanillic acid. Future research should focus on:

-

Synergistic Effects: Investigating whether the co-application of SA and VA leads to synergistic effects on plant growth, stress tolerance, or the production of other valuable secondary metabolites.

-

Dose-Response Studies: Determining the optimal concentrations and ratios of SA and VA for desired outcomes.

-

Mechanism of Interaction: Elucidating the molecular mechanisms underlying any observed synergistic or antagonistic interactions.

-

Broader Applications: Exploring the potential of SA and VA co-application in agriculture to enhance crop resilience and in pharmacology for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Salicylic acid induces vanillin synthesis through the phospholipid signaling pathway in <i>Capsicum chinense </i>cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salicylic acid induces vanillin synthesis through the phospholipid signaling pathway in Capsicum chinense cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Interplay of Salicylic Acid and Violacein in Soil Microbial Communities: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the potential interactions between salicylic acid (SA), a key plant defense signaling molecule, and violacein (VA), a quorum sensing-regulated pigment with antimicrobial properties, within the complex milieu of soil microbial communities. While direct studies on the SA-VA interaction are nascent, this document synthesizes existing research on their individual roles and effects on microbial physiology to propose a hypothetical framework for their interplay. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and conceptual models of signaling pathways to stimulate and direct future research in this promising area. We hypothesize that salicylic acid may act as a quorum sensing inhibitor, modulating violacein production and thereby altering microbial competition and community structure in the rhizosphere.

Introduction

The soil microbiome is a dynamic ecosystem governed by intricate chemical communication networks. Among the myriad of signaling molecules, salicylic acid (SA) and violacein (VA) stand out for their significant biological activities. Salicylic acid, a phenolic phytohormone, is a central player in plant defense, particularly in inducing systemic acquired resistance (SAR) against a broad range of pathogens.[1] In soil, SA can influence the composition and activity of microbial communities in the rhizosphere.[2]

Violacein is a purple pigment produced by several soil- and water-borne bacteria, including species from the genera Chromobacterium and Janthinobacterium.[3][4] Its production is tightly regulated by quorum sensing (QS), a cell-density-dependent communication system.[1] Violacein exhibits a wide range of biological activities, including antibacterial, antifungal, and antiviral properties, suggesting a role in microbial competition and defense.

The co-existence of SA and violacein-producing bacteria in the rhizosphere presents a compelling scenario for chemical cross-talk. It is plausible that SA, as a prevalent plant signal, could interfere with the QS systems of these bacteria, thereby modulating violacein production and influencing the ecological dynamics of the soil microbial community. This guide outlines a research framework to investigate this hypothesized interaction, providing the necessary tools and conceptual models for its exploration.

Quantitative Data on Salicylic Acid and Violacein Interactions

While direct quantitative data on the interaction between pure salicylic acid and violacein-producing bacteria is limited, existing studies on related compounds and extracts provide a basis for initial experimental design. The following tables summarize relevant quantitative findings that can inform concentration ranges for future experiments.

Table 1: Inhibitory Effects of Various Compounds on Violacein Production

| Inhibitor | Test Organism | Concentration | % Inhibition of Violacein Production | Reference |

| Star Anise (SA) Extract | Chromobacterium violaceum | 0.5 mg/mL | ~45% | |

| Star Anise (SA) Extract | Chromobacterium violaceum | 1.0 mg/mL | Not specified | |

| Star Anise (SA) Extract | Chromobacterium violaceum | 2.0 mg/mL | Not specified | |

| Star Anise (SA) Extract | Chromobacterium violaceum | 3.0 mg/mL | ~89% | |

| Benzoyl Peroxide | C. violaceum ATCC 12472 | 125 µg/mL | >80% | |

| Salicylic Acid | C. violaceum ATCC 12472 | 125 µg/mL | >80% | |

| Passiflora edulis Extract | C. violaceum | 0.5 mg/mL | 35.2% | |

| Passiflora edulis Extract | C. violaceum | 1.0 mg/mL | 64.6% | |

| Passiflora edulis Extract | C. violaceum | 2.0 mg/mL | 75.8% |

Table 2: Antimicrobial and Signaling Concentrations of Salicylic Acid and Violacein

| Compound | Activity | Test Organism(s) | Effective Concentration | Reference |

| Salicylic Acid | Inhibition of vir gene expression | Agrobacterium tumefaciens | 2-8 µM | |

| Salicylic Acid | Downregulation of las and rhl QS systems | Pseudomonas aeruginosa PAO1 | Not specified | |

| Violacein | Inhibition of growth | Staphylococcus aureus | 17-43 µmol/L | |

| Violacein | Bactericidal/Bacteriostatic effect | Various MDR bacteria | Not specified |

Experimental Protocols

This section provides detailed methodologies for investigating the this compound interaction in soil microbial communities.

In Vitro Co-culture Assay for this compound Interaction

This protocol details an in vitro assay to determine the effect of salicylic acid on violacein production by a pure culture of a violacein-producing bacterium.

Materials:

-

Violacein-producing bacterial strain (e.g., Chromobacterium violaceum ATCC 12472 or Janthinobacterium lividum)

-

Luria-Bertani (LB) broth and agar

-

Salicylic acid (SA) stock solution (e.g., 100 mM in ethanol)

-

Sterile 96-well microplates

-

Microplate reader

-

Incubator shaker

Procedure:

-

Prepare Bacterial Inoculum: Inoculate a single colony of the violacein-producing bacterium into 5 mL of LB broth and incubate overnight at 30°C with shaking (200 rpm).

-

Prepare SA Dilutions: Prepare a series of SA dilutions in LB broth in a 96-well plate. A typical concentration range to test would be from 0 µM to 1000 µM. Include a vehicle control (ethanol) at the same concentration as in the highest SA dilution.

-

Inoculation: Dilute the overnight bacterial culture to an OD600 of 0.1 in fresh LB broth. Add 10 µL of the diluted culture to each well of the 96-well plate containing the SA dilutions. The final volume in each well should be 200 µL.

-

Incubation: Incubate the microplate at 30°C for 24-48 hours with shaking (200 rpm).

-

Quantification of Violacein and Bacterial Growth:

-

Measure the optical density at 600 nm (OD600) to determine bacterial growth.

-

To quantify violacein, add 200 µL of DMSO to each well, mix thoroughly to lyse the cells and solubilize the pigment.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer 150 µL of the supernatant to a new 96-well plate and measure the absorbance at 585 nm.

-

-

Data Analysis: Normalize the violacein production (A585) to bacterial growth (OD600) for each concentration of SA. Calculate the percentage inhibition of violacein production relative to the control (no SA).

HPLC Method for Simultaneous Quantification of SA and VA

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous detection and quantification of salicylic acid and violacein from bacterial culture supernatants or soil extracts.

Instrumentation and Columns:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Orthophosphoric acid

-

Salicylic acid standard

-

Violacein standard (if available; otherwise, a purified extract can be used for relative quantification)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelengths: 237 nm for salicylic acid and 585 nm for violacein.

-

Column Temperature: 30°C

Sample Preparation (from culture supernatant):

-

Centrifuge the bacterial culture at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

The filtered supernatant can be directly injected into the HPLC system.

Sample Preparation (from soil microcosm):

-

Extract 5 g of soil with 10 mL of a 1:1 mixture of acetonitrile and water by shaking for 1 hour.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC analysis.

RNA-Seq Analysis of SA-Treated Violacein-Producing Bacteria

This protocol outlines the steps for transcriptomic analysis to identify genes in the violacein biosynthesis and quorum sensing pathways that are differentially expressed in response to salicylic acid.

1. Experimental Setup and RNA Extraction:

-

Grow the violacein-producing bacterium (e.g., C. violaceum) in LB broth to mid-log phase (OD600 ≈ 0.6).

-

Divide the culture into two groups: a control group and a treatment group.

-

Add a sub-inhibitory concentration of salicylic acid (determined from the in vitro co-culture assay) to the treatment group. Add the vehicle (ethanol) to the control group.

-

Incubate for a defined period (e.g., 2-4 hours).

-

Harvest the bacterial cells by centrifugation at 4°C.

-

Immediately extract total RNA using a commercial RNA extraction kit with a DNase treatment step to remove genomic DNA contamination.

2. Library Preparation and Sequencing:

-

Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

-

Deplete ribosomal RNA (rRNA) using a bacterial rRNA depletion kit.

-

Construct strand-specific RNA-seq libraries from the rRNA-depleted RNA using a commercial library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

-

Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g., NovaSeq).

3. Bioinformatic Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and adapter sequences using tools like Trimmomatic.

-

Alignment: Align the trimmed reads to the reference genome of the violacein-producing bacterium using a splice-aware aligner like STAR.

-

Read Counting: Quantify the number of reads mapping to each gene using tools like HTSeq-count.

-

Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the SA-treated and control samples.

-

Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and KEGG pathway enrichment analysis on the differentially expressed genes to identify over-represented biological processes and pathways, with a focus on quorum sensing and secondary metabolite biosynthesis.

Signaling Pathways and Experimental Workflows

This section presents diagrams of the known violacein biosynthesis pathway, a hypothesized model of SA interference, and the experimental workflows described in the previous section.

Violacein Biosynthesis and Quorum Sensing Regulation

The production of violacein in Chromobacterium violaceum is a well-characterized process regulated by the CviI/R quorum sensing system. The cviI gene product synthesizes N-acyl-homoserine lactone (AHL) autoinducers. At a threshold concentration, AHL binds to the CviR protein, which then acts as a transcriptional activator for the vioABCDE operon, leading to the synthesis of violacein from L-tryptophan.

References

- 1. Quorum Sensing in Chromobacterium violaceum: DNA Recognition and Gene Regulation by the CviR Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sodium salicylate interferes with quorum-sensing-regulated virulence in chronic wound isolates of Pseudomonas aeruginosa in simulated wound fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Salicylic and Vanillic Acid Allelopathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on the allelopathic properties of salicylic acid (SA) and vanillic acid (VA), two phenolic compounds with significant impacts on plant physiology. This document provides a comprehensive overview of their quantitative effects, detailed experimental protocols for their study, and a visualization of the key signaling pathways involved in their mode of action.

Quantitative Allelopathic Effects of Salicylic Acid and Vanillic Acid

Salicylic acid and vanillic acid have been demonstrated to exert significant inhibitory effects on the germination and growth of a variety of plant species. The extent of this inhibition is typically dose-dependent.

Salicylic Acid (SA)

Salicylic acid is a phenolic phytohormone that plays a crucial role in plant growth, development, and defense mechanisms[1]. However, at higher concentrations, it acts as an allelochemical, inhibiting the growth of neighboring plants[2].

Table 1: Quantitative Allelopathic Effects of Salicylic Acid (SA)

| Target Species | SA Concentration | Effect | Reference |

| Euphorbia heterophylla | 750 ppm | Significant decrease in radicle length | [2] |

| Euphorbia heterophylla | 1000 ppm | Significant decrease in radicle length | [2] |

| Bidens pilosa | 500 ppm | Significant decrease in radicle length | [2] |

| Bidens pilosa | 750 ppm | Significant decrease in radicle length | |

| Bidens pilosa | 1000 ppm | Significant decrease in radicle length | |

| Hordeum vulgare | High doses | Inhibition of germination |

Vanillic Acid (VA)

Vanillic acid, a benzoic acid derivative found in various plants, also exhibits allelopathic properties, affecting the growth and development of other plants.

Table 2: Quantitative Allelopathic Effects of Vanillic Acid (VA)

| Target Species | VA Concentration | Effect | Reference |

| Lactuca sativa | > 10⁻⁴ M | Inhibition of radicle elongation | |

| Various Species | Dose-dependent | Inhibition of germination and radicle growth | |

| Tomato Seedlings | Not specified | Can modulate antioxidant defense systems under drought stress | |

| HTC cells | Up to 100 µM | Not cytotoxic |

Experimental Protocols

Standardized bioassays are crucial for the reliable assessment of the allelopathic potential of SA and VA. The following are detailed methodologies for key experiments.

Seed Germination and Seedling Growth Bioassay

This protocol is adapted from standard allelopathy bioassay procedures.

Objective: To determine the effect of SA or VA on the germination and early seedling growth of a target plant species.

Materials:

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1 or equivalent)

-

Seeds of the target species (e.g., lettuce, radish, cress)

-

Stock solutions of salicylic acid and vanillic acid of known concentrations

-

Distilled water (control)

-

Incubator or growth chamber with controlled temperature and light conditions

-

Ruler or calipers for measurement

-

Forceps

Procedure:

-

Seed Sterilization: To prevent microbial contamination, surface sterilize seeds by immersing them in a 1% sodium hypochlorite solution for 5-10 minutes, followed by several rinses with sterile distilled water.

-

Preparation of Test Solutions: Prepare a series of dilutions of SA or VA from the stock solution (e.g., 1000, 750, 500, 250, 125, and 62.5 ppm). Use distilled water as the control.

-

Petri Dish Setup: Place two layers of filter paper in each Petri dish.

-

Application of Test Solutions: Add 5 mL of the respective test solution (or distilled water for the control) to each Petri dish, ensuring the filter paper is saturated.

-

Seed Sowing: Place a predetermined number of seeds (e.g., 10-20) evenly on the moist filter paper in each Petri dish using forceps.

-

Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in an incubator. Maintain a constant temperature (e.g., 25 ± 2°C) and a defined light/dark cycle (e.g., 16h light / 8h dark) or complete darkness, depending on the requirements of the target species.

-

Data Collection:

-

Germination: Count the number of germinated seeds daily for a specified period (e.g., 7 days). A seed is considered germinated when the radicle emerges. Calculate the germination percentage.

-

Seedling Growth: After the incubation period, carefully remove the seedlings and measure the radicle (root) and hypocotyl (shoot) length using a ruler or calipers.

-

-

Data Analysis: Compare the germination percentage, radicle length, and hypocotyl length of the treatments with the control. Calculate the percentage of inhibition.

Biochemical Analysis of Oxidative Stress

Allelopathic stress often induces the production of reactive oxygen species (ROS), leading to oxidative stress in the target plant. This protocol outlines the measurement of key oxidative stress markers.

Objective: To quantify the level of oxidative stress in plant tissues exposed to SA or VA.

Materials:

-

Plant tissue (roots or shoots from the seedling growth bioassay)

-

Phosphate buffer

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Spectrophotometer

-

Reagents for specific enzyme assays (e.g., nitroblue tetrazolium for SOD, guaiacol for POD, hydrogen peroxide for CAT)

Procedure:

-

Tissue Homogenization: Homogenize a known weight of fresh plant tissue (e.g., 0.5 g) in ice-cold phosphate buffer.

-

Lipid Peroxidation (MDA content):

-

Measure malondialdehyde (MDA) content, a product of lipid peroxidation, using the thiobarbituric acid (TBA) assay.

-

Mix the homogenate with TCA and TBA reagent, heat, cool, and then centrifuge.

-

Measure the absorbance of the supernatant at 532 nm and 600 nm.

-

-

Hydrogen Peroxide (H₂O₂) Content:

-

Measure H₂O₂ content by reacting the plant extract with potassium iodide and measuring the absorbance at 390 nm.

-

-

Antioxidant Enzyme Activity:

-

Superoxide Dismutase (SOD): Assay SOD activity by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

-

Peroxidase (POD): Determine POD activity by measuring the oxidation of guaiacol in the presence of H₂O₂.

-

Catalase (CAT): Measure CAT activity by monitoring the decomposition of H₂O₂ at 240 nm.

-

Signaling Pathways and Experimental Workflows

The allelopathic effects of SA and VA are mediated through complex signaling pathways within the target plant. These pathways often involve the generation of reactive oxygen species (ROS) as signaling molecules, leading to downstream responses that inhibit growth.

References

The Synergistic Potential of Sinapic and Vanillic Acids: An In-Depth Exploration of Their Combined Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the antioxidant capacities of two prominent phenolic compounds, Sinapic Acid (SA) and Vanillic Acid (VA). While both possess notable antioxidant properties individually, this document explores their mechanisms of action, potential for synergistic interactions, and the underlying cellular signaling pathways they modulate. This guide aims to provide a comprehensive resource for researchers investigating natural antioxidants and their applications in drug development and preventative medicine.

Introduction to Sinapic and Vanillic Acids

Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a hydroxycinnamic acid derivative widely found in the plant kingdom, including in cereals, oilseed crops, citrus and berry fruits, and various vegetables.[1][2] Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a benzoic acid derivative, is an oxidized form of vanillin and is also prevalent in many edible plants and fruits, where it is used as a flavoring agent.[3] Both compounds are recognized for their broad biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][4]

Individual Antioxidant Capacities

The antioxidant activity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The following tables summarize the quantitative antioxidant data for Sinapic Acid and Vanillic Acid from various in vitro assays.

Table 1: Quantitative Antioxidant Activity of Sinapic Acid (SA)

| Assay | Metric | Value | Reference |

| DPPH Radical Scavenging | IC50 | 32.4 ± 2.2 µM | |

| DPPH Radical Scavenging | % Inhibition | 82% at 50 µM | |

| DPPH Radical Scavenging | % Inhibition | 33.2% at 0.02 mM | |

| ABTS Radical Scavenging | % Inhibition | 86.5% at 50 µM | |

| Superoxide Radical Scavenging | IC50 | 17.98 mM | |

| AAPH-induced Hemolysis Inhibition | IC50 | 4.5 µM |

Table 2: Quantitative Antioxidant Activity of Vanillic Acid (VA)

| Assay | Metric | Value | Reference |

| DPPH Radical Scavenging | IC50 | > Syringic Acid | |

| HOCl Scavenging | SC50 | 1.74 µg/mL | |

| H₂O₂ Scavenging | SC50 | 10.40 µg/mL | |

| Non-enzymatic Protein Glycation Inhibition | IC50 | 46.4 µg/mL |

Combined Antioxidant Effects: A Complex Interplay

The combined antioxidant effect of multiple phenolic acids is not merely additive. Depending on the specific compounds, their concentrations, and the assay used, their interaction can be synergistic (the combined effect is greater than the sum of individual effects), antagonistic (the combined effect is less than the sum of individual effects), or additive.

Currently, there is a notable lack of direct studies focusing specifically on the combined antioxidant activity of Sinapic Acid and Vanillic Acid. However, research on other combinations of phenolic acids provides valuable insights into the potential for such interactions. For instance, a study investigating mixtures of ten phenolic acids found that while a combination of gallic acid and vanillic acid exhibited an antagonistic effect in the Oxygen Radical Absorbance Capacity (ORAC) assay, many other binary and ternary mixtures of hydroxybenzoic acids showed synergistic effects, particularly at lower concentrations, in the Ferric Reducing Antioxidant Power (FRAP) assay. Conversely, another study hinted at a high synergistic effect between gallic acid and vanillic acid using the Briggs-Rauscher reaction method.

The structural characteristics of SA (a hydroxycinnamic acid) and VA (a hydroxybenzoic acid) suggest the potential for complex interactions. The presence of methoxy and hydroxyl groups on their aromatic rings dictates their radical scavenging capabilities. The potential for regeneration of the more potent antioxidant by the other, or the formation of stable complexes, could lead to synergistic effects. However, steric hindrance or pro-oxidant activities under certain conditions could result in antagonism. Further research is imperative to elucidate the precise nature of the interaction between Sinapic Acid and Vanillic Acid.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, Sinapic and Vanillic acids exert their antioxidant effects by modulating key cellular signaling pathways involved in the response to oxidative stress.

Nrf2/ARE Pathway Activation by Sinapic Acid

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

Studies have demonstrated that Sinapic Acid can activate the Nrf2 signaling pathway. This activation leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

NF-κB Signaling Inhibition by Vanillic Acid

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli such as oxidative stress and inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Vanillic Acid has been shown to inhibit the NF-κB signaling pathway. By preventing the degradation of IκBα, VA blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators and reducing inflammation-associated oxidative stress.

MAPK Signaling Pathway Modulation by Sinapic Acid

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are involved in directing cellular responses to a diverse array of stimuli, including oxidative stress. The MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, can lead to the activation of transcription factors that regulate inflammation and apoptosis.

Sinapic Acid has been reported to suppress the activation of the MAPK signaling pathway. By inhibiting the phosphorylation of key MAPK proteins, SA can mitigate the downstream inflammatory and apoptotic responses triggered by oxidative stress.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve the test compounds (SA, VA, or their mixture) in methanol to prepare a series of concentrations.

-

Reaction: Add a specific volume of the sample solution to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Protocol:

-

Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of concentrations of the test compounds in a suitable solvent.

-

Reaction: Add a small volume of the sample solution to the diluted ABTS•+ solution.

-

Incubation: After a short incubation period (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

-

Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

-

Sample Preparation: Prepare dilutions of the test compounds.

-

Reaction: Add a small volume of the sample to the FRAP reagent and incubate at 37°C for a defined period (e.g., 4 minutes).

-

Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using known concentrations of FeSO₄·7H₂O.

Conclusion and Future Directions

Sinapic Acid and Vanillic Acid are potent natural antioxidants that exert their effects through direct radical scavenging and modulation of key cellular signaling pathways, including the Nrf2/ARE, NF-κB, and MAPK pathways. While their individual antioxidant profiles are well-documented, a significant knowledge gap exists regarding their combined effects.

The potential for synergistic interactions between SA and VA presents an exciting avenue for future research. Such synergy could lead to the development of more effective antioxidant formulations for use in pharmaceuticals, nutraceuticals, and food preservation, potentially at lower concentrations, thereby reducing the risk of any adverse effects.

Future studies should focus on:

-

Directly investigating the combined antioxidant activity of Sinapic Acid and Vanillic Acid using a variety of in vitro and in vivo models.

-

Determining the optimal ratios of SA and VA for achieving synergistic effects.

-

Elucidating the precise molecular mechanisms underlying any observed synergistic or antagonistic interactions.

-

Evaluating the bioavailability and efficacy of SA and VA combinations in preclinical and clinical settings.

By addressing these research questions, the scientific community can unlock the full potential of these promising natural compounds for the benefit of human health.

References

- 1. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to Salicylic Acid (SA) and Jasmonic Acid (JA) Signaling in Plant Defense

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plants, being sessile organisms, have evolved sophisticated and intricate defense mechanisms to combat a diverse array of pathogens. Central to this defense network are two key phytohormones: salicylic acid (SA) and jasmonic acid (JA). These signaling molecules orchestrate broad transcriptional changes that lead to the activation of specific defense responses. Generally, SA-mediated defenses are effective against biotrophic and hemibiotrophic pathogens, which feed on living host tissue, while JA-dependent responses are primarily deployed against necrotrophic pathogens, which kill host cells and feed on the dead tissue, and herbivorous insects.[1][2] The interplay between SA and JA signaling pathways, often antagonistic but occasionally synergistic, allows plants to fine-tune their defensive strategies against specific threats.[3][4] This technical guide provides an in-depth overview of the core principles of SA and JA signaling, presents quantitative data for key interactions, details relevant experimental protocols, and visualizes the signaling cascades.

Salicylic Acid (SA) Signaling Pathway

The SA signaling pathway is pivotal for establishing both local defense at the site of infection and systemic acquired resistance (SAR) in distal tissues, providing long-lasting, broad-spectrum resistance.[3]

Core Signaling Cascade:

-

SA Biosynthesis and Accumulation: Upon pathogen recognition, SA levels increase significantly. This is primarily achieved through the isochorismate synthase (ICS) pathway.

-

SA Perception: SA is perceived by members of the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES (NPR) family, specifically NPR1, NPR3, and NPR4. NPR1 is a master regulator of SA-mediated defense.

-

NPR1 Activation: In the absence of SA, NPR1 exists as an oligomer in the cytoplasm. Increased SA levels lead to a change in the cellular redox state, causing the reduction of disulfide bonds in NPR1 and its subsequent monomerization. Monomeric NPR1 then translocates to the nucleus.

-

Transcriptional Reprogramming: In the nucleus, NPR1 interacts with TGA (TGACG motif-binding) transcription factors. This interaction leads to the activation of a large set of defense-related genes, including the Pathogenesis-Related (PR) genes, such as PR1. WRKY transcription factors also play a crucial role in regulating SA-responsive genes.

Visualization of the SA Signaling Pathway

Caption: A simplified diagram of the salicylic acid (SA) signaling pathway in plant defense.

Jasmonic Acid (JA) Signaling Pathway

The JA signaling pathway is essential for defense against necrotrophic pathogens and insect herbivores. The bioactive form of JA is jasmonoyl-isoleucine (JA-Ile).

Core Signaling Cascade:

-

JA-Ile Biosynthesis: Wounding or pathogen attack triggers the synthesis of JA and its conjugation to isoleucine to form the active hormone JA-Ile.

-

JA-Ile Perception: JA-Ile is perceived by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of transcriptional repressors.

-

Derepression of Transcription: In the absence of JA-Ile, JAZ proteins bind to and repress various transcription factors, including MYC2, which are key regulators of JA-responsive genes. The binding of JA-Ile to the COI1-JAZ co-receptor complex targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ubiquitin ligase and subsequent degradation by the 26S proteasome.

-

Transcriptional Activation: The degradation of JAZ repressors liberates transcription factors like MYC2, allowing them to activate the expression of JA-responsive genes, such as PLANT DEFENSIN 1.2 (PDF1.2) and VEGETATIVE STORAGE PROTEIN 2 (VSP2).

Visualization of the JA Signaling Pathway

Caption: A simplified diagram of the jasmonic acid (JA) signaling pathway in plant defense.

Crosstalk between SA and JA Signaling

The interaction between the SA and JA signaling pathways is a critical aspect of the plant immune response, allowing for a tailored defense. This crosstalk is predominantly antagonistic.

Mechanisms of Antagonism:

-

SA Suppression of JA Signaling: Activation of the SA pathway often leads to the suppression of JA-responsive gene expression. This can occur at multiple levels:

-

NPR1 can physically interact with and repress the activity of MYC2.

-

SA can induce the expression of WRKY transcription factors that act as repressors of JA-responsive genes.

-

SA can suppress the expression of key transcription factors in the JA pathway, such as ORA59.

-

-

JA Suppression of SA Signaling: Conversely, the JA pathway can inhibit SA accumulation and signaling. For instance, in Arabidopsis mutants insensitive to JA, SA levels and PR-1 expression are significantly higher upon pathogen infection.

This antagonistic relationship is thought to prevent the simultaneous activation of two costly defense pathways and to prioritize the most effective defense strategy against a given attacker. However, synergistic interactions have also been observed, particularly at low hormone concentrations.

Visualization of SA-JA Crosstalk

Caption: A logical diagram illustrating the generally antagonistic crosstalk between SA and JA signaling pathways.

Quantitative Data in SA and JA Signaling

The precise regulation of these pathways is underscored by the specific affinities of protein-protein interactions and the dynamic changes in hormone levels and gene expression.

Table 1: Protein-Protein Interaction Affinities

| Interacting Proteins | Ligand | Dissociation Constant (Kd) | Method |

| AtCOI1-AtJAZ1 | Coronatine | 48 ± 13 nM | Radioligand Binding Assay |

| AtCOI1-AtJAZ6 | Coronatine | 68 ± 15 nM | Radioligand Binding Assay |

| AtCOI1-ASK1-JAZ1 peptide | Coronatine | 108 ± 29 nM | Radioligand Binding Assay |

| NPR1 - TGA2/TGA3 | - | Strong Affinity | Yeast Two-Hybrid |

| NPR1 - TGA5/TGA6 | - | Weaker Affinity | Yeast Two-Hybrid |

| NPR1 - TGA1/TGA4 | - | Little to no interaction | Yeast Two-Hybrid |

Data sourced from.

Table 2: Representative Gene Expression and Hormone Level Changes

| Treatment/Condition | Target Gene/Hormone | Fold Change/Level | Plant Species |

| Incompatible interaction with Alternaria brassicicola | PR1 | +2.55-fold | Arabidopsis thaliana |

| Incompatible interaction with Alternaria brassicicola | PDF1.2 | +2.86-fold | Arabidopsis thaliana |

| Pseudomonas syringae pv. tomato infection in npr1 mutant | JA | 25-fold higher than WT | Arabidopsis thaliana |

| Exogenous JA application | SA | Dramatic decrease | Rice |

Data sourced from.

Experimental Protocols

A variety of molecular and biochemical techniques are employed to study the SA and JA signaling pathways. Below are outlines of key experimental protocols.

Quantification of Salicylic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for SA extraction and quantification from plant tissues.

Objective: To measure the concentration of free SA in plant samples.

Methodology:

-

Sample Preparation: Freeze 0.2 g of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powdered tissue with 90% methanol, followed by 100% methanol. Centrifuge the samples and combine the supernatants.

-

Drying and Resuspension: Dry the combined methanol extract under vacuum. Resuspend the dried sample in 2.5 mL of 5% trichloroacetic acid (TCA).

-

Partitioning: Partition the sample with a mixture of ethyl acetate, cyclopentane, and isopropanol (100:99:1, v/v/v). The upper organic phase contains free SA.

-

Final Preparation: Transfer the organic phase to a new vial and dry under nitrogen gas. Resuspend the dried SA in 1 mL of 70% methanol.

-

HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector (excitation at 305 nm, emission at 365 nm).

-

Quantification: Determine the concentration of SA by comparing the peak area to a standard curve of known SA concentrations.

Quantification of Jasmonic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for JA quantification.

Objective: To measure the concentration of JA in plant samples.

Methodology:

-

Extraction: Homogenize plant tissue in a suitable solvent (e.g., 80% methanol) containing an internal standard (e.g., dihydrojasmonic acid).

-

Purification: Partially purify the extract using solid-phase extraction (SPE) to remove interfering compounds.

-

Derivatization: Methylate the JA to its more volatile methyl ester (MeJA) form using a reagent such as diazomethane or HCl/methanol.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The compounds are separated on the GC column and then ionized and detected by the mass spectrometer.

-

Quantification: Identify and quantify MeJA based on its retention time and mass spectrum, using the internal standard for accurate measurement.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful technique to identify and characterize protein-protein interactions, such as those between NPR1 and TGA factors or COI1 and JAZ proteins.

Objective: To test for a physical interaction between two proteins of interest (a "bait" and a "prey").

Methodology:

-

Vector Construction: Clone the coding sequence of the bait protein in-frame with a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). Clone the coding sequence of the prey protein in-frame with an activation domain (AD) of the same transcription factor.

-

Yeast Transformation: Co-transform a suitable yeast strain with both the bait and prey plasmids.

-

Selection: Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine, adenine). If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This drives the expression of reporter genes that allow the yeast to grow on the selective medium.

-

Reporter Gene Assay: Further confirm the interaction by assaying for the expression of a second reporter gene, such as lacZ, which results in blue colony formation in the presence of X-gal.

In Vitro Pull-Down Assay

This biochemical technique is used to confirm direct protein-protein interactions.